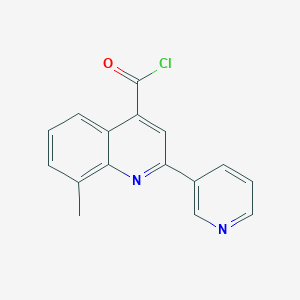

8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c1-10-4-2-6-12-13(16(17)20)8-14(19-15(10)12)11-5-3-7-18-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMBQJMNUYHBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

Friedländer Synthesis

The Friedländer synthesis represents one of the most versatile approaches for constructing the quinoline framework. This method involves the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminobenzophenone with a carbonyl compound containing reactive methylene groups. For the synthesis of 8-methyl-substituted quinolines, the reaction typically begins with a 2-amino-3-methylbenzaldehyde derivative.

The reaction proceeds under basic or acidic catalysis, with the choice of catalyst significantly affecting both yield and purity. Common catalysts include sodium hydroxide, potassium hydroxide, or acidic catalysts such as p-toluenesulfonic acid or zinc chloride.

Skraup Synthesis and Modifications

The Skraup synthesis offers an alternative route for quinoline core formation, particularly useful when appropriately substituted anilines are more readily available than 2-aminobenzaldehydes. This approach involves the reaction of an aniline derivative (3-methylaniline for 8-methyl quinolines) with glycerol or acrolein in the presence of strong acids and oxidizing agents.

The harsh conditions of traditional Skraup synthesis have led to various modifications, including the Doebner-von Miller variant, which uses α,β-unsaturated aldehydes instead of glycerol, providing milder reaction conditions and often improved yields for substituted quinolines.

Introduction of the Pyridin-3-yl Group

Cross-Coupling Strategies

The introduction of the pyridin-3-yl group at the 2-position typically employs modern cross-coupling methodologies. These approaches generally require a halogenated quinoline intermediate and an appropriate pyridine coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most efficient methods for introducing the pyridin-3-yl moiety. This palladium-catalyzed reaction couples a 2-haloquinoline (typically the bromide or triflate) with 3-pyridylboronic acid or its esters. The reaction typically proceeds in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (DMF/H₂O, THF/H₂O, or dioxane/H₂O).

Table 1 summarizes typical reaction conditions for the Suzuki-Miyaura coupling:

| Parameter | Typical Conditions | Optimization Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Lower catalyst loading possible with more active catalysts |

| Base | K₂CO₃ or K₃PO₄ (3 equiv.) | Cs₂CO₃ often improves yields for challenging substrates |

| Solvent | DMF/H₂O (4:1) | Degassing improves reproducibility |

| Temperature | 80-100°C | Microwave irradiation can reduce reaction time |

| Reaction Time | 6-12 hours | Monitor by TLC or HPLC for completion |

| Atmosphere | Nitrogen or argon | Crucial to prevent catalyst oxidation |

Stille Coupling

The Stille coupling offers an alternative approach, utilizing 3-pyridylstannanes as the coupling partner. While effective, this method has become less favored in industrial settings due to the toxicity of organotin reagents.

Direct Cyclization Methods

For more efficient syntheses, approaches that form the quinoline core and introduce the pyridyl group in a single operation have been developed. These methods typically involve the cyclization of appropriately substituted chalcones or enaminones that already incorporate the pyridine moiety.

Carbonyl Chloride Formation at C-4 Position

Carboxylic Acid Formation and Conversion

The synthesis of the carbonyl chloride functionality typically begins with a quinoline derivative bearing a carboxylic acid group at the 4-position. If the starting material contains a different functional group (such as an ester or a methyl group), it must first be converted to the carboxylic acid.

For derivatives with a methyl group at the 4-position, oxidation using potassium permanganate (KMnO₄) in aqueous conditions can convert the methyl to a carboxylic acid. Alternatively, if the compound contains an ester at the 4-position, hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid.

Conversion to Acid Chloride

The transformation of the carboxylic acid to the acid chloride (carbonyl chloride) group is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is often conducted in the presence of a catalytic amount of DMF to enhance the reaction rate through the formation of the Vilsmeier-Haack reagent.

Table 2 outlines typical conditions for the carbonyl chloride formation:

| Reagent | Solvent | Temperature | Time | Catalyst | Comments |

|---|---|---|---|---|---|

| Thionyl Chloride (excess) | DCM or neat | 40-80°C | 2-4 h | DMF (cat.) | Most common; generates HCl and SO₂ |

| Oxalyl Chloride (1.2-1.5 equiv.) | DCM | 0-25°C | 1-3 h | DMF (cat.) | Milder conditions; generates CO, CO₂, and HCl |

| PCl₅ (1.1-1.2 equiv.) | DCM or Toluene | 0-25°C | 1-2 h | None | More reactive but less selective |

Hydrochloride Salt Formation

The final step in the synthesis involves the formation of the hydrochloride salt, which improves stability and potentially enhances solubility in certain solvents. This process typically involves treating the free base form of 8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride with anhydrous hydrogen chloride.

Methods for Salt Formation

Several approaches can be employed for the hydrochloride salt formation:

Direct Treatment with HCl Gas : Bubbling anhydrous HCl gas through a solution of the compound in an appropriate solvent (often diethyl ether or dichloromethane).

HCl in Dioxane or Ether : Addition of a solution of HCl in dioxane or diethyl ether to a solution of the compound.

Acid-Catalyzed Precipitation : Addition of concentrated HCl to a solution of the compound in a water-miscible organic solvent.

The choice of method depends on the scale of production, available equipment, and desired purity of the final product.

Optimization of Reaction Parameters

Temperature Control

Temperature management is critical throughout the synthesis of 8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride, as it significantly impacts reaction kinetics, selectivity, and product stability. Each step of the synthesis requires careful temperature optimization to maximize yield while minimizing side reactions.

In particular, the formation of the acid chloride using thionyl chloride is typically conducted at elevated temperatures (40-80°C) to ensure complete conversion. However, excessive temperatures can lead to decomposition of the product or unwanted side reactions.

Solvent Selection

The choice of solvent plays a crucial role in determining reaction efficiency and product quality. Considerations include solubility of reagents and intermediates, compatibility with reaction conditions, and ease of product isolation.

Table 3 summarizes recommended solvents for key synthetic steps:

| Synthetic Step | Preferred Solvents | Considerations |

|---|---|---|

| Quinoline Core Formation | Ethanol, Acetic Acid | Protic solvents facilitate condensation |

| Suzuki Coupling | DMF/H₂O, THF/H₂O | Polar solvents enhance reactivity |

| Acid Chloride Formation | DCM, Chloroform | Anhydrous conditions essential |

| Salt Formation | Diethyl Ether, DCM | Low polarity promotes precipitation |

Reaction Time Optimization

Reaction times must be carefully optimized for each step to ensure complete conversion while minimizing exposure to conditions that might promote degradation. Modern analytical techniques such as HPLC and LC-MS are invaluable for monitoring reaction progress and determining optimal endpoints.

Industrial Production Considerations

Continuous Flow Processing

For industrial-scale production of this compound, continuous flow reactors offer significant advantages over traditional batch processes. These systems provide:

- Improved heat transfer, especially critical for exothermic steps such as acid chloride formation

- Enhanced mixing efficiency, leading to more consistent reaction outcomes

- Reduced exposure to hazardous intermediates

- Better scalability and reproducibility

Purity and Yield Optimization

Industrial production demands both high purity and acceptable yields. Table 4 compares typical yields and purities achieved using different synthetic approaches:

| Synthetic Route | Typical Overall Yield | Typical Purity | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Friedländer + Suzuki + SOCl₂ | 25-35% | >98% | Well-established chemistry | Multiple purification steps |

| Direct Cyclization + SOCl₂ | 30-40% | 95-98% | Fewer steps | More complex starting materials |

| Continuous Flow Process | 35-45% | >99% | Consistent quality | Higher capital investment |

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other substituted quinoline derivatives, but specific structural features necessitate tailored approaches. Table 5 provides a comparative analysis:

| Compound | Key Structural Difference | Synthetic Adaptation Required |

|---|---|---|

| 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride HCl | Chloro vs. Methyl at C-8 | Different aniline starting material |

| 8-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride HCl | Pyridin-2-yl vs. Pyridin-3-yl | Different pyridylboronic acid isomer |

| 2-Pyridin-3-ylquinoline-4-carbonyl chloride HCl | No C-8 substituent | Simpler aniline precursor |

Analytical Methods for Product Verification

Confirmation of successful synthesis and assessment of product purity are essential aspects of the preparation process. Multiple analytical techniques can be employed:

HPLC Analysis : Typically performed using reverse-phase columns with acetonitrile/water mobile phases, often achieving detection limits below 0.1%.

NMR Spectroscopy : ¹H NMR shows characteristic signals for the methyl group (δ ~2.5 ppm), quinoline aromatic protons (δ 7.0-8.5 ppm), and pyridine protons (δ 7.5-9.0 ppm).

Mass Spectrometry : LC-MS analysis typically shows the [M+H]⁺ peak at m/z 283 (for the free base form) or molecular fragments characteristic of the structure.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl chloride moiety, converting it to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Amides or esters.

Scientific Research Applications

Medicinal Chemistry

8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has shown promise as an enzyme inhibitor, making it significant in drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications, particularly in cancer treatment and other diseases where enzyme regulation is crucial.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that derivatives of quinoline structures can effectively inhibit EGFR (Epidermal Growth Factor Receptor) kinase activity, leading to reduced tumor growth in vitro .

Biochemistry

The compound's interactions with various biochemical pathways make it a subject of interest in biochemistry. Its role as a signaling molecule or metabolic modulator can provide insights into cellular processes.

Data Table: Biological Activities

Organic Synthesis

The compound serves as an important building block for synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of novel compounds with enhanced biological properties.

Example Reactions

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles (amines, thiols) to create new derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex structures useful in drug discovery.

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline and pyridinyl groups can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations:

The 8-methyl group in the target compound may reduce solubility in polar solvents compared to the 8-chloro variant in but could improve metabolic stability in biological systems.

Heterocyclic Backbone Differences: The pyrimidine-based compound in (2-Chloro-6-methylpyrimidine-4-carboxylic acid) lacks the extended conjugation of the quinoline system, resulting in distinct electronic properties and reduced planarity.

Functional Group Impact :

Solubility and Stability:

- Hydrochloride Salts : The hydrochloride form of the target compound and its 7-chloro analog () improves water solubility compared to neutral acyl chlorides, facilitating handling in aqueous reaction conditions.

- Thermal Stability : The presence of electron-withdrawing groups (e.g., Cl, carbonyl chloride) in all listed compounds likely reduces thermal stability, necessitating low-temperature storage.

Biological Activity

8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H12Cl2N2O

- Molecular Weight : 319.2 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Properties :

- Antimicrobial Activity :

- Neuroprotective Effects :

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability .

Research Findings

Several studies have investigated the biological activities of quinoline derivatives, including this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity Study :

A study published in Journal of Medicinal Chemistry demonstrated that a series of quinoline derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer potency . -

Antimicrobial Efficacy :

Research published in Antimicrobial Agents and Chemotherapy reported that quinoline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use . -

Neuroprotective Mechanism Investigation :

A recent investigation into the neuroprotective effects of quinoline derivatives found that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential therapeutic role for these compounds in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride?

- Methodological Answer : The compound is typically synthesized via acylation and cyclization reactions. For example, analogous protocols involve reacting ester derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions . Key steps include:

- Coupling : Use of coupling agents (e.g., DCC or EDC) to activate the carbonyl chloride.

- Cyclization : Heating in inert solvents (e.g., THF or DCM) to form the quinoline core.

- Hydrochloride Formation : Treatment with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is required:

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z (M+1): 309.3 for structurally similar compounds) .

- NMR Spectroscopy : Assign pyridinyl and quinoline proton environments, with attention to methyl and carbonyl groups.

- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for analogous quinoline derivatives (e.g., 2-Chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The hydrochloride salt form enhances water solubility compared to the freebase. Researchers should:

- Test solubility in polar aprotic solvents (e.g., DMSO) for reaction setups.

- Avoid aqueous basic conditions, which may precipitate the freebase.

- Consider stability in acidic buffers for biological assays, referencing chloride salt behavior in physiological systems .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

- Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate pure fractions .

- Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra .

Q. What strategies improve the efficiency of acylation steps in the synthesis of this compound?

- Methodological Answer : Low yields in acylation (e.g., 40–45% in similar syntheses) can be addressed by:

- Catalytic Optimization : Use DMAP or HOBt to enhance coupling efficiency.

- One-Pot Processes : Combine cyclization and acylation steps, as shown in articaine hydrochloride synthesis (total yield 17%) .

- Temperature Control : Maintain reaction temperatures below 0°C to minimize side reactions .

Q. How do hydrochloride salt formation conditions influence the compound’s stability and crystallinity?

- Methodological Answer : Salt formation protocols impact physicochemical properties:

- Acid Concentration : Excess HCl may lead to hygroscopic salts; titrate stoichiometrically.

- Crystallization Solvents : Use ethanol/ether mixtures to enhance crystal lattice stability.

- Stability Studies : Conduct accelerated degradation tests under varying humidity and temperature to identify optimal storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across literature?

- Methodological Answer : Yield variations often stem from subtle differences in reagent purity or reaction scaling. Recommendations:

- Reproduce Key Steps : Validate reported protocols (e.g., cyclization in ) under controlled conditions.

- Scale-Down Trials : Test small-scale reactions to identify critical parameters (e.g., inert atmosphere requirements) .

- Byproduct Analysis : Use LC-MS to trace unreacted intermediates or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.